Sodium amide

Catalog No.
S702813
CAS No.
7782-92-5
M.F
NaNH2
H2NNa
M. Wt
39.013 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium amide

CAS Number

7782-92-5

Product Name

Sodium amide

IUPAC Name

sodium;azanide

Molecular Formula

NaNH2
H2NNa

Molecular Weight

39.013 g/mol

InChI

InChI=1S/H2N.Na/h1H2;/q-1;+1

InChI Key

ODZPKZBBUMBTMG-UHFFFAOYSA-N

SMILES

[NH2-].[Na+]

Solubility

SOLUBILITY IN LIQ AMMONIA AT 20 °C= ABOUT 0.1%
Soluble in water; insoluble in alcohol.

Synonyms

Sodamide;

Canonical SMILES

[NH2-].[Na+]

Isomeric SMILES

[NH2-].[Na+]

Strong Base in Organic Synthesis:

Sodium amide (NaNH2) is a highly valued strong base in organic chemistry . Its ability to deprotonate a wide range of weakly acidic organic compounds makes it a powerful tool for various synthetic transformations.

For example, sodium amide is used in the Claisen condensation, a pivotal reaction for the synthesis of ß-ketoesters, crucial building blocks in organic molecules . It also plays a central role in the Mannich reaction, employed to create carbon-carbon bonds and nitrogen-containing functionalities crucial for numerous drug molecules .

Catalyst for Various Reactions:

Beyond its deprotonating prowess, sodium amide can also function as a catalyst for specific reactions. It can activate alkynes and terminal alkynes for further reactions, like Sonogashira coupling, a versatile method for constructing carbon-carbon bonds with alkynes . Additionally, sodium amide can facilitate cyclization reactions, leading to the formation of various ring structures essential in organic synthesis .

Nucleophilic Reagent in Specific Instances:

While primarily known for its basic character, sodium amide can also exhibit nucleophilic tendencies under specific conditions. This allows it to participate in reactions where the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. An example is the Gabriel synthesis of primary amines, where sodium amide reacts with haloalkanes to create primary amines, essential building blocks in various biomolecules .

Additional Research Applications:

Sodium amide's versatility extends beyond organic synthesis. Researchers are exploring its potential in other areas, including:

  • Hydrogen storage: Due to its ability to react with hydrogen gas, sodium amide is being investigated as a potential hydrogen storage material .
  • Carbon capture and utilization: Studies are underway to utilize sodium amide for the adsorption of carbon dioxide (CO2), offering potential for CO2 capture and conversion technologies .
  • Fuel cell development: The unique properties of sodium amide are being explored for the fabrication of fuel cells with improved efficiency .

Sodium amide, with the chemical formula sodium amide (NaNH₂), is an inorganic compound that exhibits strong basic properties. It is typically encountered as a white or grey solid, although commercial samples may appear olive-green due to impurities. Sodium amide is known for its ability to absorb moisture and carbon dioxide from the atmosphere, which can affect its stability and performance as a reagent .

The compound is primarily synthesized through the reaction of sodium metal with ammonia gas, often in liquid ammonia, where iron(III) nitrate may act as a catalyst. The reaction is represented by the equation:

2Na+2NH32NaNH2+H22\text{Na}+2\text{NH}_3\rightarrow 2\text{NaNH}_2+\text{H}_2

Sodium amide crystallizes in a polymeric structure, with a tetrahedral geometry around the sodium ion .

Sodium amide is a hazardous material requiring strict safety protocols during handling. Here are some key safety concerns:

  • Strong base: It can cause severe burns upon contact with skin and eyes [].
  • Reacts violently with water: The decomposition reaction with water liberates flammable hydrogen gas and heat, posing a fire and explosion hazard [].
  • Air and moisture sensitive: It readily absorbs moisture from the air and decomposes, potentially forming explosive peroxides [].
  • Incompatible with many chemicals: Reacts violently with oxidizers, halogens, acids, and a variety of other compounds [].

Sodium amide is a versatile reagent in organic chemistry, participating in various reactions:

  • Deprotonation Reactions: Sodium amide acts as a strong base, effectively deprotonating terminal alkynes and alcohols to form acetylide ions and alkoxide ions, respectively. For example:
R CC H+NaNH2R CC+Na++NH3\text{R C}\equiv \text{C H}+\text{NaNH}_2\rightarrow \text{R C}\equiv \text{C}^-+\text{Na}^++\text{NH}_3
  • Elimination Reactions: It facilitates dehydrohalogenation, allowing for the formation of carbon-carbon triple bonds. For instance, it can convert vicinal dibromoalkanes into alkynes .
  • Cyclization Reactions: In the absence of β-hydrogens, sodium amide can promote the formation of cyclic compounds .
  • Reactions with Water: Sodium amide reacts violently with water to produce sodium hydroxide and ammonia:
NaNH2+H2ONaOH+NH3\text{NaNH}_2+\text{H}_2\text{O}\rightarrow \text{NaOH}+\text{NH}_3

Sodium amide can be synthesized through several methods:

  • Direct Reaction with Ammonia: The most common method involves reacting sodium metal with ammonia gas or liquid ammonia.
  • Industrial Production: Bulk production often occurs at elevated temperatures (300–450 °C) using liquid sodium metal and gaseous ammonia to yield molten sodium amide .
  • Nanoparticle Synthesis: Recent studies have explored synthesizing sodium amide nanoparticles encapsulated in silica gel for specific applications .

Sodium amide is widely used in organic synthesis due to its strong basicity and nucleophilicity:

  • Deprotonation Agent: Commonly used to generate acetylide ions from terminal alkynes.
  • Synthetic Intermediate: Utilized in various organic reactions such as cyclization and elimination processes.
  • Catalyst in Organic Reactions: Acts as a catalyst in reactions requiring strong bases .

Sodium amide shares similarities with several other compounds that exhibit strong basicity or are used in organic synthesis. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Sodium HydrideNaHStrong reducing agent; reacts with water to form sodium hydroxide.
Lithium DiisopropylamideLiN(iPr)₂Strong base; commonly used for deprotonation but less reactive than sodium amide.
Sodium Bis(trimethylsilyl)amideNaHMDSUsed for similar applications; more stable in moisture compared to sodium amide.
Potassium AmideKNH₂Similar reactivity but more soluble in organic solvents.

Sodium amide's unique characteristics include its ability to form acetylide ions readily and its specific applications in dehydrohalogenation reactions, making it indispensable in certain synthetic pathways where other bases may not suffice .

Early Discovery and Pioneering Investigations

The history of sodium amide dates back to the early 19th century when Gay-Lussac and Thenard first synthesized the alkali metal amides. This pioneering work laid the foundation for subsequent investigations into the properties and applications of sodium amide. The fundamental element, sodium itself, was discovered and isolated by Sir Humphrey Davy in 1807, though the compound sodium amide came later.

A significant milestone occurred in 1894 when Titherley noted an interesting property of sodium amide. He observed that when heated to "dull redness" under a current of ammonia, the ammonia was "continuously decomposed into its elements". This crucial observation, though briefly mentioned at the time, revealed the potential catalytic properties of sodium amide that would remain unexplored for over a century.

Early preparation methods for sodium amide were diverse, including:

  • Reaction of gaseous ammonia with sodium
  • Reaction of liquid ammonia with sodium
  • Treatment of sodium alloys with ammonia
  • Electrolysis methods

These early synthesis approaches established the fundamental techniques for preparing sodium amide that would later be refined and optimized for various applications.

Evolution of Research Approaches and Methodologies

The methodologies for synthesizing and studying sodium amide have evolved significantly over time. The most common preparation method developed involves the reaction of sodium with liquid ammonia using iron(III) nitrate as a catalyst. This reaction proceeds most efficiently at the boiling point of ammonia, approximately -33°C.

Recent experiments have revealed the critical role of the catalyst precursor in the synthesis of sodium amide. Specifically, Fe(NO₃)₃·9H₂O has been identified as a necessary catalyst for the formation of sodium amide from liquid ammonia and sodium metal. This understanding has allowed for more controlled and efficient synthesis procedures.

The study of sodium amide's structure has progressed from basic characterization to sophisticated crystallographic analysis. Early studies established its basic properties, while recent research has employed advanced techniques including:

  • Powder X-ray diffraction
  • Single crystal X-ray diffraction at various temperatures
  • IR and Raman vibrational spectroscopy
  • Theoretical calculations and modeling

These techniques have allowed researchers to develop a more comprehensive understanding of sodium amide's structure and properties. In 2023, researchers presented a synergic theoretical and experimental characterization of the compound, including novel measured and simulated vibrational spectra (IR and Raman) and X-ray diffraction patterns.

Modern preparation techniques have also expanded to include more specialized methods. For example, sodium amide can now be prepared under controlled conditions in flame-sealed ampules to produce high-purity samples:

In an Ar counter stream, a trace amount of rust is added to catalyze the reaction. The ampule is evacuated and cooled to −78°C using dry ice/isopropanol; approximately 2 mL of NH₃ is distilled into it, and the Na dissolved first with bronze and then with blue color. The ampule is then cooled to liquid N₂ temperature and flame-sealed under vacuum. The sealed-off tube is stored for 6 h at room temperature during which the solution becomes colorless and colorless NaNH₂ precipitates in quantitative yield.

This evolution in synthesis and characterization methodologies has enabled researchers to develop a more nuanced understanding of sodium amide's properties and potential applications.

Historical Research Milestones and Scientific Contributions

The structural determination of sodium amide represents a significant research milestone. At ambient conditions, sodium amide exists in the orthorhombic α structure (space group Fddd). However, recent research has proposed a hypothesis of low-temperature symmetry breaking to space group C2/c, while the Fddd space group is commonly reported in the literature and experimentally confirmed down to 80 K.

Crystal Structure Parametersα-NaNH₂ (exp. 293 K)α-NaNH₂ (exp. 80 K)Calculated FdddCalculated C2/c
a (Å)8.949(6)8.959(6)8.935 (-0.3%)8.872 (-1.0%)
b (Å)10.456(5)10.368(9)10.014 (-3.4%)10.093 (-2.7%)
c (Å)8.061(4)7.978(6)7.763 (-2.7%)7.787 (-2.4%)
α (°)909090 (0%)92.41 (+2.7%)
V (ų)754.27(7)741.02(10)694.60 (-6.3%)696.50 (-6.0%)

The heat of formation of sodium amide from ammonia has been theoretically estimated to be -12.2 kcal/mol at ambient conditions, which agrees well with previously reported experimental values of -12.3 and -11.7 kcal/mol.

A major application of sodium amide emerged in organic synthesis, where it serves as a strong base in various reactions:

  • Dehydrohalogenation: Sodium amide is a standard base for eliminating hydrogen halide from organic compounds. For example, it induces the loss of two equivalents of hydrogen bromide from a vicinal dibromoalkane to give a carbon-carbon triple bond.

  • Cyclization reactions: In molecules without a β-hydrogen for elimination, sodium amide can facilitate the formation of cyclic compounds such as methylenecyclopropanes, cyclopropenes, aziridines, and cyclobutanes.

  • Deprotonation of carbon and nitrogen acids: Sodium amide can deprotonate terminal alkynes, methyl ketones, cyclohexanone, phenylacetic acid derivatives, diphenylmethane, indole, and piperidine.

  • Industrial applications: In the industrial production of indigo, sodium amide is a component of a highly basic mixture that induces the cyclization of N-phenylglycine.

One of the most significant recent developments in sodium amide research has been its application in hydrogen storage and generation. In 2014, researchers demonstrated that sodium amide could effectively decompose ammonia, showing performance superior to supported nickel and ruthenium catalysts. This represents a paradigm shift from traditional transition metal catalysts for ammonia decomposition.

CatalystNH₃ Conversion at 500°CRelative Cost
NaNH₂90%Low
Ruthenium catalyst82%High
Nickel catalyst58%Moderate

The mechanism for ammonia decomposition using sodium amide involves the stoichiometric decomposition and regeneration of sodium amide via sodium metal, represented by the following reactions:

2NaNH₂ → 2Na + N₂ + 2H₂2Na + 2NH₃ → 2NaNH₂ + H₂

This process allows sodium amide to decompose more than 100 molar equivalents of ammonia, suggesting a catalytic cycle rather than a simple one-time reaction.

Another innovative approach has been the confinement of sodium amide in carbon nanopores to enhance its catalytic properties. Researchers have successfully embedded NaNH₂ inside the pores of carbon supports with particle sizes of 2-10 nm, resulting in improved ammonia decomposition activity. When doped with transition metals like nickel or ruthenium, these nanoconfined sodium amide composites show hydrogen production rates 3-4 times higher than state-of-the-art amide-based catalysts.

Researchers have also explored sodium amidoborane (NaNH₂BH₃) as a hydrogen storage material. This compound can evolve approximately 7.5 wt% hydrogen and can be synthesized by reacting sodium hydride with ammonia borane in tetrahydrofuran at low temperatures.

Physical Description

Sodium amide is an odorless colorless solid. Denser than water.
DryPowde

Color/Form

WHITE CRYSTALLINE POWDER

Boiling Point

752 °F at 760 mm Hg (USCG, 1999)
400 °C

Density

1.39 at 68 °F (USCG, 1999)
1.39 @ 20 °C

Odor

AMMONIA ODOR

Melting Point

410 °F (USCG, 1999)
210 °C

UNII

5DB3G6PX9D

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (61.78%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (27.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (93.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

7782-92-5

Wikipedia

Sodamide
Sodium amide

Methods of Manufacturing

PREPARED FROM SODIUM METAL & GASEOUS AMMONIA (OR LIQ AMMONIA WITH FERRIC NITRATE CATALYST): DENNIS, BROWNE, INORG SYN 1, 74 (1939); GREENLEE, HENNE, INORG SYN 2, 128 (1946). ...ALTERNATE METHOD: BERGSTROM, ORG SYN, COLL VOL III, 778 (1955).
DRY AMMONIA GAS IS PASSED OVER METALLIC SODIUM @ 350 °C.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Textiles, apparel, and leather manufacturing
Sodium amide (Na(NH2)): ACTIVE

Storage Conditions

SEALED CONTAINERS MUST BE STORED IN WELL-VENTILATED AREA.
SHOULD BE STORED IN SEALED CONTAINERS WHICH PREVENT ALL CONTACT WITH AIR DURING STORAGE ...

Dates

Modify: 2023-08-15

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